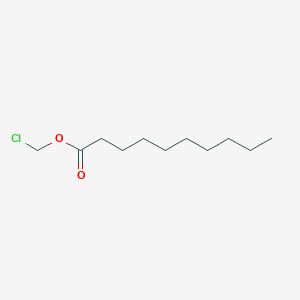

Chloromethyl decanoate

Description

Historical Context of Chloromethyl Esters in Organic Synthesis

Chloromethyl esters belong to the broader class of α-haloalkyl esters, which have a significant history in organic synthesis. One of their earliest and most prominent roles has been as protecting groups for carboxylic acids. The chloromethyl group can be attached to a carboxylic acid and is stable under various conditions, yet it can be removed when needed to regenerate the original acid.

Beyond protection, chloromethyl esters serve as valuable synthetic intermediates. mdpi.com The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution (SN2) reactions. mdpi.comrsc.org This reactivity allows for the facile introduction of the R-C(=O)OCH₂- moiety into other molecules. For instance, reacting a chloromethyl ester with a second carboxylic acid can form asymmetrical acylals, which are geminal diesters. mdpi.com This reactivity has been harnessed for various transformations, including the synthesis of prodrugs, where chloromethyl esters of N-protected amino acids have been prepared as key reagents. mdpi.com

The synthesis of chloromethyl ethers and esters themselves has evolved over time. Early methods involving formaldehyde (B43269) and hydrogen chloride were often plagued by the formation of hazardous byproducts like bis(chloromethyl) ether. orgsyn.orgwikipedia.org Modern synthetic strategies, such as the reaction between acetals and acid halides catalyzed by Lewis acids like zinc(II) salts, or the use of chloromethyl chlorosulfate (B8482658) under phase-transfer conditions, offer safer and more efficient routes to these versatile reagents. organic-chemistry.orgtandfonline.com

Foundational Research Contributions of Decanoate (B1226879) Esters

Decanoate esters, derived from the ten-carbon saturated fatty acid, decanoic acid (also known as capric acid), are significant in multiple scientific domains. In nature, various decanoate esters, such as methyl decanoate, are found in plants and microorganisms like Saccharomyces cerevisiae and contribute to the aroma and flavor profiles of fruits and fermented products. sigmaaldrich.com

Significance of Chloromethyl Decanoate within the Ester and Halogenated Compound Class

This compound (CAS No: 67317-62-8) is a bifunctional molecule that combines the properties of a decanoate ester with the reactivity of a halogenated compound. biosynth.comsigmaaldrich.com Halogenated compounds are crucial in organic chemistry, serving as key intermediates and building blocks for synthesizing more complex molecules due to the reactivity of the carbon-halogen bond. scbt.com

The specific significance of this compound in research stems from its demonstrated biological activity. It has been identified as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the replication of certain viruses and for cell proliferation. biosynth.com This inhibitory action has been shown to be effective against the proliferation of cancer cells, including those in leukemia and lymphoma. biosynth.com This positions this compound as a valuable tool compound in cancer research and a potential lead for therapeutic development. Its structure allows it to be used in liposome (B1194612) formulations, which can enhance the bioavailability of hydrophobic molecules. biosynth.com

The compound's dual chemical nature defines its reactivity:

Ester Group: Can undergo hydrolysis under acidic or basic conditions.

Chloromethyl Group: Can participate in nucleophilic substitution reactions, allowing it to act as an alkylating agent. rsc.org This reactive "warhead" is likely responsible for its mechanism of enzyme inhibition, potentially by alkylating a key amino acid residue in the enzyme's active site, similar to how inhibitors like N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) function. sigmaaldrich.comcaymanchem.com

The combination of a long lipophilic tail (decanoate) and a reactive electrophilic head (chloromethyl) gives it a surfactant-like character, allowing it to interact with cell membranes and deliver its reactive group to intracellular targets. biosynth.com

Current Research Gaps and Future Perspectives for this compound Studies

Despite its identified potential, the research landscape for this compound is not extensive, leaving several gaps and opportunities for future investigation.

Current Research Gaps:

Mechanistic Details: While identified as a cap-dependent endonuclease inhibitor, the precise molecular interactions, binding site, and mechanism of irreversible inhibition have not been fully elucidated. biosynth.com X-ray crystallography has been suggested as a tool for this purpose but detailed studies are not widely published. biosynth.com

Enzymatic Specificity: The inhibitory activity of this compound against other enzymes, particularly other hydrolases or transferases, is largely unexplored. Understanding its selectivity is crucial for its development as a specific biochemical probe or therapeutic agent.

Synthetic Optimization: While general methods for chloromethyl ester synthesis exist, there is a lack of studies focused specifically on optimizing the large-scale, high-purity synthesis of this compound.

Structure-Activity Relationship (SAR): There is limited public research on how modifications to the alkyl chain length (e.g., chloromethyl octanoate (B1194180) or dodecanoate) or the halogen (e.g., bromomethyl or iodomethyl decanoate) would affect its biological activity. Such SAR studies are fundamental for drug discovery.

Future Perspectives:

Therapeutic Potential: Further investigation into its efficacy in various cancer models and potentially as an antiviral agent is a clear future direction. Its ability to be formulated into liposomes could be leveraged for targeted drug delivery systems. biosynth.com

Biochemical Probes: The reactive nature of this compound makes it a candidate for use in activity-based protein profiling (ABPP) to identify and study new enzymes with nucleophilic active sites.

Materials Science: Research on other decanoate esters has shown they can be incorporated into polymers to modify properties like glass transition temperature. cas.cz The chloromethyl group on this compound provides a reactive site for polymerization or grafting onto other materials, suggesting potential applications in the development of functional polymers and surfaces.

Delayed-Action Reagents: Similar chloromethyl alkanoates have been explored as "delayed acids" in industrial applications, where they hydrolyze under specific conditions to release acid. researchgate.netfgcu.edu this compound could be investigated for similar controlled-release applications in different chemical systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 67317-62-8 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₂₁ClO₂ | biosynth.com |

| Molecular Weight | 220.73 g/mol | biosynth.com |

| Density | 0.981 g/cm³ | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonym | Decanoic acid, chloromethyl ester | - |

| InChI Key | UXAJBSZQOZOHEI-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: List of Compound Names

| Compound Name |

|---|

| (Carboxymethyl) trimethylammonium chloride |

| N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) |

| Acetyl chloride |

| Acylals |

| Benzyl chloromethyl ether |

| Bis(chloromethyl) ether |

| Chloromethyl chlorosulfate |

| This compound |

| Chloromethyl dodecanoate |

| Chloromethyl octanoate |

| Chloromethyl pentanoate |

| Chloromethyl propanoate |

| Decanoic acid (Capric acid) |

| Dimethoxymethane |

| Fluphenazine decanoate |

| Formaldehyde |

| Haloperidol decanoate |

| Hydrogen chloride |

| Methyl caprate |

| Methyl chloroacetate |

| Methyl decanoate |

| Nandrolone |

| Nandrolone decanoate |

| Nandrolone phenylpropionate |

| Octakis-(carbethoxymethoxy)calix wikipedia.orgarene |

| Paraformaldehyde |

| Penicillanic acid sulfone |

| Testosterone |

| Testosterone cypionate |

| Testosterone decanoate |

| Testosterone enanthate |

| Trenbolone decanoate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJBSZQOZOHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341362 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67317-62-8 | |

| Record name | Chloromethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl Decanoate and Analogous Structures

Direct Esterification Pathways to Chloromethyl Decanoate (B1226879)

Direct esterification methods offer a straightforward approach to chloromethyl decanoate by creating the ester linkage from decanoic acid and a suitable source of the chloromethyl group.

Condensation Reactions Involving Decanoic Acid and Chloromethyl Precursors

A primary method for the synthesis of this compound involves the direct condensation of decanoic acid with chloromethylating agents. One common approach is the reaction of the carboxylic acid with paraformaldehyde and hydrogen chloride. In this reaction, the in-situ generation of a reactive chloromethyl species is followed by esterification.

Another significant precursor is chloromethyl chlorosulfate (B8482658), which can react with carboxylic acids to form chloromethyl esters. researchgate.net This method is noted for avoiding the formation of the highly carcinogenic bis(chloromethyl) ether, a common and hazardous byproduct in some chloromethylation reactions.

The reaction can also be performed by first converting decanoic acid to its corresponding acyl chloride, decanoyl chloride. The subsequent reaction of decanoyl chloride with formaldehyde (B43269) can then yield this compound. This two-step approach can sometimes offer better control over the reaction and purity of the product.

Catalytic Systems for Enhanced this compound Synthesis Efficiency

The efficiency of direct esterification pathways can be significantly improved through the use of various catalytic systems. Lewis acids, such as zinc chloride (ZnCl₂), are frequently employed to catalyze the reaction between carboxylic acids, formaldehyde, and hydrogen chloride. google.comresearchgate.netsbq.org.br The Lewis acid activates the formaldehyde, making it more susceptible to nucleophilic attack by the carboxylic acid. Zinc salts, in general, have been shown to be effective catalysts in the formation of chloroalkyl ethers from acetals and acid halides, a related reaction that highlights their utility in this type of transformation. orgsyn.orgorganic-chemistry.orgnih.gov

Phase-transfer catalysis (PTC) represents another powerful tool for the synthesis of chloromethyl esters. phasetransfercatalysis.comphasetransfer.comiosrjournals.orgcrdeepjournal.org This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a carboxylate salt and an organic solution of a chloromethylating agent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the carboxylate anion into the organic phase, where it can react with the electrophilic chloromethyl source. This method can lead to increased reaction rates and higher yields under milder conditions.

The following table summarizes various catalytic systems that can be applied to the synthesis of chloromethyl esters, including those analogous to this compound.

Table 1: Catalytic Systems for Chloromethyl Ester Synthesis

| Catalyst Type | Catalyst Example | Precursors | Key Advantages |

|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂) | Carboxylic Acid, Formaldehyde, HCl | Activates formaldehyde, enhances electrophilicity |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Carboxylic Acid, Formaldehyde, HCl | Effective for certain aromatic chloromethylations |

| Phase-Transfer | Tetrabutylammonium Bromide | Carboxylate Salt, Chloromethylating Agent | Facilitates reaction between immiscible phases |

| Phase-Transfer | Benzyltriethylammonium Chloride | Carboxylate Salt, Chloromethylating Agent | Increases reaction rates under mild conditions |

Optimization of Reaction Parameters for Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the optimization of several reaction parameters. These include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalyst. Careful control of these factors is crucial for maximizing the formation of the desired product while minimizing side reactions and the formation of impurities.

For instance, in reactions involving formaldehyde and hydrogen chloride, the temperature must be carefully controlled to prevent the formation of unwanted byproducts. Similarly, the concentration of the catalyst needs to be optimized; too little catalyst may result in a slow reaction, while an excess may lead to undesired side reactions. The choice of solvent can also play a significant role, influencing the solubility of reactants and the stability of intermediates.

The table below outlines key reaction parameters and their potential impact on the synthesis of this compound.

Table 2: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Effect on Reaction | General Considerations |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Higher temperatures can increase the rate but may also lead to decomposition or side reactions. |

| Reaction Time | Determines the extent of conversion. | Requires optimization to achieve maximum yield without product degradation. |

| Solvent | Affects solubility of reactants and stability of intermediates. | Aprotic solvents are often preferred to avoid participation in the reaction. |

| Catalyst Loading | Impacts the rate of reaction. | An optimal concentration must be determined to balance reaction speed and selectivity. |

| Stoichiometry | The molar ratio of reactants can affect yield and product distribution. | An excess of one reactant may be used to drive the reaction to completion. |

Conversion of Decanoate Derivatives to this compound

An alternative synthetic strategy involves the modification of existing decanoate esters to introduce the chloromethyl group.

Halogenation Strategies for Alkyl Decanoates

The direct halogenation of an alkyl decanoate, such as methyl decanoate, at the alpha-position of the alcohol moiety to yield a chloromethyl group is a challenging transformation. One study reported that the α-chlorination of methyl decanoate was unsuccessful under conditions that were effective for the α-chlorination of ketones. pitt.edu

However, a thesis abstract describes a process for the chloro-methoxy fatty acid methyl ester from fatty acid methyl esters using methanol (B129727) as the methylating agent, benzoyl peroxide as a catalyst, and chlorine as the chlorinating agent. globethesis.com This suggests that under specific free-radical conditions, chlorination of the methyl group of a fatty acid methyl ester is possible. The optimal conditions reported were a reaction time of 7-8 hours, a chlorine gas flow rate of 50-60 mL/min, and a temperature of 70-85°C, with methanol at 10% of the fatty acid methyl ester. While this process also introduces a methoxy (B1213986) group, it indicates a potential pathway for the chlorination of the alkyl portion of a decanoate ester.

Rearrangement Reactions Leading to the this compound Scaffold

Rearrangement reactions offer an indirect but plausible route to the this compound scaffold, with the Pummerer rearrangement being a notable example. chem-station.comwikipedia.orgtcichemicals.comorganicreactions.org This reaction typically involves the rearrangement of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an acid anhydride. To apply this to the synthesis of this compound, a multi-step sequence would be necessary.

The process could, in theory, begin with the conversion of a decanoate derivative into a β-keto sulfoxide. The Pummerer rearrangement of this β-keto sulfoxide, in the presence of an activating agent like thionyl chloride, could lead to the formation of an α-chloro-α-thioether intermediate. Subsequent reductive desulfurization would then be required to remove the thioether group, yielding the chloromethyl ketone. Finally, a Baeyer-Villiger oxidation of the chloromethyl ketone could, in principle, produce the desired this compound. It is important to note that this is a theoretical pathway and would require significant experimental validation and optimization for each step.

Advanced Synthetic Techniques Applicable to this compound

The synthesis of this compound, a specialized chloromethyl ester, traditionally relies on methods such as the acylation of paraformaldehyde with decanoyl chloride or esterification reactions. However, modern synthetic chemistry offers advanced techniques that promise enhanced efficiency, safety, and sustainability. These methods, while not all yet specifically documented for this compound, are widely applicable to ester synthesis and represent the forefront of chemical manufacturing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. researchgate.net

For the synthesis of structures analogous to this compound, such as α-chloroketones from esters, continuous flow methods have proven highly effective. A notable strategy involves the reaction of esters with transient chloromethyllithium under flow conditions. This approach allows for extremely fast reactions, often on a timescale of less than five seconds, and results in high yields (up to 99%) and remarkable throughput. The precise control afforded by microreactors minimizes the formation of byproducts, a common challenge in batch reactions involving highly reactive organolithium reagents.

The application of this philosophy to this compound would likely involve the continuous mixing of a decanoate precursor with a chloromethylating agent in a microreactor or a packed-bed reactor. The key advantages would be:

Rapid Heat Dissipation: Esterification and chlorination reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient thermal management, preventing runaway reactions and improving product selectivity.

Improved Safety: The generation and immediate consumption of potentially hazardous reagents can be managed safely within the enclosed and controlled environment of a flow system.

Higher Yields and Purity: Precise control over residence time and mixing can minimize the degradation of the product and the formation of impurities, potentially simplifying downstream purification processes.

A conceptual continuous flow setup for this compound could involve pumping streams of decanoyl chloride and a suitable chloromethyl source (e.g., paraformaldehyde with a catalyst) through a heated T-mixer and into a residence time coil to achieve rapid and efficient conversion.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Complex, requires larger vessels | Simpler, by numbering-up or longer run times |

| Process Control | Limited | Precise control over parameters |

| Product Purity | Often requires extensive purification | Higher purity, simplified workup |

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a cornerstone of green chemistry. By employing techniques like high-speed ball-milling (HSBM), it is possible to conduct reactions in the absence of bulk solvents, thereby reducing waste and environmental impact. researchgate.net This approach is particularly attractive for esterification reactions.

Solvent-free esterification has been successfully demonstrated at room temperature using HSBM. In one protocol, a carboxylic acid and an alcohol are milled in the presence of iodine (I2) and potassium hypophosphite (KH2PO2), affording the desired ester in yields ranging from 45% to 91% within just 20 minutes of grinding. researchgate.net An alternative system using potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)3) also yields esters, albeit over a longer timeframe (60 minutes). researchgate.net

Applying this to this compound would involve milling decanoic acid with a solid chloromethylating agent. The advantages of such a solvent-free route are significant:

Sustainability: Eliminates the need for potentially toxic and environmentally harmful solvents.

Energy Efficiency: Reactions can often be conducted at room temperature, reducing energy consumption compared to conventional heating methods. researchgate.net

High Reaction Rates: The intense mixing and grinding in a ball mill can lead to rapid reaction times. researchgate.net

Access to Unique Reactivity: Mechanochemistry can sometimes enable reactions that are difficult to achieve in solution.

This technique represents a paradigm shift from traditional solution-phase synthesis, offering a cost-effective and environmentally benign pathway for producing chloromethyl esters.

Table 2: Mechanochemical Esterification Protocols

| Reagent System | Reaction Time | Typical Yields |

| I2 / KH2PO2 | 20 minutes | 45% - 91% researchgate.net |

| KI / P(OEt)3 | 60 minutes | 24% - 85% researchgate.net |

Electrosynthesis utilizes electricity to drive chemical reactions, replacing conventional stoichiometric reagents with electrons, which are inherently "green." nih.gov This methodology offers a high degree of control over reaction conditions and can provide alternative synthetic pathways that are often milder and more selective than traditional methods. For ester synthesis, several electrochemical approaches are applicable.

Oxidative Coupling: One method involves the direct oxidative coupling of aldehydes with alcohols. georgiasouthern.edu In this process, anodic oxidation is carried out in an undivided electrochemical cell, often with graphite (B72142) electrodes, to produce esters in good yields (70-90%). researchgate.net This avoids the need for pre-forming the carboxylic acid.

Anodic Oxidation of Carboxylic Acids (Kolbe Electrolysis): The Kolbe electrolysis involves the anodic oxidation of carboxylate ions. nih.govwikipedia.org While the primary products are typically decarboxylated dimers, esters can be formed as significant side products under certain conditions, especially when alcohols are present in the reaction medium. mdpi.com A patent describes a process for preparing esters by electrolyzing an aqueous solution of a carboxylic acid using a graphite anode, achieving yields of 20% to 80%, a significant improvement over processes where esters are merely by-products. google.com

Esterification via Electrogenerated Base: A more recent method involves the electrochemical reduction of a carboxylic acid in the presence of a supporting electrolyte. This generates a highly reactive carboxylate ion intermediate. Subsequent addition of an alkyl halide (such as chloromethyl chloride, though this would require careful handling) to the electrolyzed solution results in an SN2 reaction to form the corresponding ester in moderate to good yields. This method is advantageous as it avoids the use of strong chemical bases.

The application of electrosynthesis to this compound could proceed via the anodic oxidation of decanoic acid in the presence of a chloromethyl source or by generating the decanoate anion electrochemically before reacting it with a suitable electrophile. These methods offer oxidant-free and mild reaction conditions, aligning with the principles of sustainable chemistry. acs.org

Scale-Up Considerations and Industrial Relevance of this compound Synthesis

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process introduces a host of challenges that must be carefully managed. For a compound like this compound, these considerations are critical for ensuring a safe, efficient, and economically viable manufacturing process.

Key Scale-Up Factors:

Heat Management: Esterification reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. organic-chemistry.org Inadequate heat control can lead to temperature gradients, promoting side reactions, product degradation, and potential thermal runaway. The implementation of efficient cooling systems and careful control of reagent addition rates are paramount.

Mass Transfer: In large-scale reactors, achieving homogenous mixing of reactants can be difficult. Poor mixing can lead to localized concentration differences, reducing reaction efficiency and product yield. The choice of reactor type (e.g., stirred tank, loop reactor) and the design of the agitation system are crucial for effective mass transfer.

Safety and Handling: The industrial synthesis of this compound involves handling potentially hazardous materials. For instance, chloromethylating agents can be toxic and corrosive. A thorough process hazard analysis (PHA) is required to identify risks and implement appropriate safety measures, such as closed-system transfers, proper ventilation, and emergency shutdown procedures. organic-chemistry.org

Downstream Processing and Purification: On a large scale, purification methods like column chromatography are often impractical and costly. union.edu The ideal industrial process minimizes the formation of impurities to allow for simpler purification techniques such as distillation, crystallization, or liquid-liquid extraction. The choice of synthesis route should, therefore, prioritize selectivity and high conversion rates.

Industrial Relevance:

The industrial synthesis of esters is a mature field, with methods like the Fischer-Speier esterification being widely used for large-scale production due to their cost-effectiveness. masterorganicchemistry.com Chloromethyl esters, specifically, serve as important intermediates in organic synthesis, particularly as prodrugs in the pharmaceutical industry. The chloromethyl group can be cleaved in vivo by esterases to release the active carboxylic acid drug. Therefore, a robust and scalable synthesis for compounds like this compound is of significant industrial interest. The development of greener and more efficient manufacturing processes using techniques like flow chemistry or mechanochemistry could provide a competitive advantage by reducing environmental impact and improving process safety and economics.

Reactivity and Mechanistic Investigations of Chloromethyl Decanoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group is a primary alkyl halide, which strongly favors bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. byjus.comchemicalnote.com This is a single-step, concerted process. The rate of this reaction is dependent on the concentration of both the chloromethyl decanoate (B1226879) and the nucleophile. chemicalnote.com

Chloromethyl decanoate is expected to react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Alkylation: Carbon nucleophiles such as cyanide, acetylides, and enolates would attack the chloromethyl carbon to displace the chloride and form a new C-C bond, extending the carbon chain.

Reactions with Oxygen Nucleophiles: Alkoxides and carboxylates can act as nucleophiles. For example, reaction with a sodium alkoxide would yield an ether, and reaction with a sodium carboxylate would produce a different ester.

Reactions with Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles that would lead to the formation of the corresponding ammonium (B1175870) salts, which upon deprotonation would yield primary, secondary, and tertiary amines, respectively. Azide is another potent nucleophile that would readily displace the chloride to form an alkyl azide.

Reactions with Other Heteroatom Nucleophiles: Thiolates are excellent nucleophiles and would react to form thioethers.

The following table provides illustrative examples of expected SN2 reactions of this compound.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Cyanide | Sodium Cyanide (NaCN) | 11-oxododecanenitrile |

| Acetylide | Sodium Acetylide (HC≡CNa) | Dodec-2-yn-1-yl decanoate |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxymethyl decanoate |

| Azide | Sodium Azide (NaN₃) | Azidomethyl decanoate |

| Thiolate | Sodium Ethanethiolate (NaSEt) | (Ethylthio)methyl decanoate |

This table is illustrative and represents expected products based on general SN2 reactivity.

Regioselectivity: In reactions with nucleophiles, the attack is highly regioselective for the chloromethyl carbon. The carbonyl carbon of the ester is a much weaker electrophile for this type of substitution compared to the primary alkyl halide, especially with non-basic nucleophiles. Strong bases, however, could potentially favor reaction at the ester carbonyl (see section 3.2).

Stereochemistry: The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemical configuration at the carbon center. byjus.comquora.com However, since the carbon atom in the chloromethyl group of this compound is not a stereocenter (it is bonded to two hydrogen atoms), reactions at this site will not result in the formation of enantiomers or diastereomers. If, hypothetically, one of the hydrogens on the chloromethyl group were replaced with a different substituent (creating a chiral center), an SN2 reaction would be expected to proceed with inversion of configuration. byjus.com

The nature of the nucleophile, leaving group, and solvent all significantly affect the reaction rate. Stronger, less sterically hindered nucleophiles will react faster. The chloride ion is a good leaving group, facilitating the reaction. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion. libretexts.org

Thermodynamics: The thermodynamics of the substitution will depend on the relative bond strengths of the C-Cl bond being broken and the new C-Nu bond being formed, as well as the stability of the chloride anion versus the nucleophile. Generally, reactions with strong nucleophiles that form stable products are thermodynamically favorable. youtube.com

The following table provides hypothetical kinetic data to illustrate the expected relative reactivity of this compound with different nucleophiles, based on general trends for SN2 reactions.

| Nucleophile | Solvent | Hypothetical Relative Rate Constant (k_rel) |

| I⁻ | Acetone | ~100 |

| N₃⁻ | Ethanol | ~50 |

| CN⁻ | DMSO | ~25 |

| OH⁻ | Water/Ethanol | ~5 |

| H₂O | Water | 1 |

This data is illustrative. Actual values would need to be determined experimentally.

Hydrolysis and Transesterification Reactions of this compound

The ester functional group in this compound is susceptible to hydrolysis and transesterification. These reactions involve nucleophilic acyl substitution at the carbonyl carbon. slideshare.net

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester can be hydrolyzed back to decanoic acid and chloromethanol. wikipedia.org

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comchemistrysteps.com The reaction equilibrium can be driven towards the products by using a large excess of water. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a strong nucleophile, such as hydroxide ion, attacks the carbonyl carbon directly. wikipedia.orgyoutube.com The initial product is decanoic acid, which is then deprotonated by the base to form a carboxylate salt. This acid-base step drives the reaction to completion. chemistrysteps.com

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, reacting it with an alcohol (R'-OH) would yield chloromethyl alcohol (chloromethanol) and a new decanoate ester (decanoyl-OR'). The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. wikipedia.orglscollege.ac.in Using a large excess of the new alcohol can shift the equilibrium toward the desired product. lscollege.ac.in

| Reaction | Catalyst | Nucleophile | Expected Products |

| Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | Decanoic acid + Chloromethanol |

| Saponification | Base (e.g., NaOH) | Hydroxide (OH⁻) | Sodium decanoate + Chloromethanol |

| Transesterification | Acid or Base | Alcohol (R'-OH) | Decanoate ester (R'O-C(O)-(CH₂)₈CH₃) + Chloromethanol |

This table summarizes the expected outcomes of hydrolysis and transesterification reactions.

Radical Reactions Involving the this compound Structure

While ionic reactions at the chloromethyl and ester groups are expected to be the primary modes of reactivity, radical reactions are also possible under specific conditions, typically involving initiators like UV light or radical initiators (e.g., AIBN).

Free-radical halogenation, for instance, could occur on the decanoate alkyl chain. wikipedia.org In such a reaction, a halogen radical (e.g., Cl• or Br•) would abstract a hydrogen atom from the alkyl chain to form a carbon-centered radical. This radical would then react with a halogen molecule (e.g., Cl₂ or Br₂) to form a new C-X bond and regenerate a halogen radical, continuing the chain reaction. ucr.edu The selectivity of this reaction depends on the halogen used; bromination is generally more selective for the most stable (tertiary > secondary > primary) radical intermediate, while chlorination is less selective. chadsprep.com Given the long methylene (B1212753) chain in the decanoate moiety, a complex mixture of chlorinated products would be expected.

It is also conceivable that the C-Cl bond could undergo homolytic cleavage under photochemical or high-temperature conditions to generate a this compound radical, although this would likely require significant energy.

Electrophilic Activation and Reactions of this compound

The chloromethyl group can, in principle, be activated by a strong Lewis acid (e.g., AlCl₃, FeCl₃) to generate an electrophile for reactions such as Friedel-Crafts alkylation. masterorganicchemistry.commt.com The Lewis acid would coordinate to the chlorine atom, making it a better leaving group and generating a primary carbocation or a highly electrophilic Lewis acid-alkyl halide complex. ucalgary.ca

This electrophile could then be attacked by an aromatic ring (e.g., benzene) to form a new carbon-carbon bond, resulting in the alkylation of the aromatic compound. pearson.com However, Friedel-Crafts alkylations with primary alkyl halides are often complicated by carbocation rearrangements to more stable secondary or tertiary carbocations. ucalgary.ca In the case of the electrophile derived from this compound, a hydride shift would be highly probable, leading to a mixture of products rather than the direct substitution product. Furthermore, the ester group itself can coordinate with the Lewis acid, potentially deactivating it or leading to side reactions. Due to these potential complications, this is not expected to be a clean or synthetically useful reaction.

Comparative Reactivity Studies with Related Haloalkyl Esters (e.g., Chloromethyl Palmitate, Chloromethyl Methyl Ether)

The reactivity of this compound is best understood through comparative analysis with structurally similar haloalkyl esters, such as chloromethyl palmitate, and with compounds that share the reactive chloromethyl group but differ in the adjacent functional group, like chloromethyl methyl ether. These comparisons illuminate the electronic and steric factors that govern the kinetics and mechanisms of nucleophilic substitution and solvolysis reactions.

Research Findings

Investigations into the reactivity of haloalkyl esters primarily focus on nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom. The two principal mechanisms for such reactions are the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). The preferred pathway is influenced by the structure of the ester, the nature of the nucleophile, and the polarity of the solvent.

Comparison with Chloromethyl Palmitate:

This compound and chloromethyl palmitate are homologous esters, differing only in the length of their acyl chains (C10 vs. C16, respectively). For reactions occurring at the chloromethyl group, the difference in the length of the fatty acid chain is not expected to significantly influence the reaction rate. The primary factor affecting the rate of an S(_N)2 reaction is steric hindrance around the electrophilic carbon atom. Since the structural variation between the decanoate and palmitate esters is distant from the reactive C-Cl bond, their steric environments at the reaction center are virtually identical.

Consequently, it is anticipated that the rates of nucleophilic substitution for this compound and chloromethyl palmitate will be very similar under the same reaction conditions. Any minor differences might arise from subtle variations in solubility or aggregation in certain solvents, but the intrinsic electronic reactivity of the chloromethyl group remains unchanged. Both esters are expected to be susceptible to hydrolysis, albeit at a slower rate compared to more reactive haloalkanes, yielding formaldehyde (B43269), hydrochloric acid, and the corresponding carboxylic acid.

Comparison with Chloromethyl Methyl Ether:

A more pronounced difference in reactivity is observed when comparing this compound to chloromethyl methyl ether (CH(_3)OCH(_2)Cl). Chloromethyl methyl ether is known to be a highly reactive alkylating agent that undergoes rapid nucleophilic substitution and hydrolysis. Its heightened reactivity is attributed to the electronic effect of the adjacent oxygen atom.

The oxygen atom can stabilize the transition state of an S(_N)2 reaction through electron donation. In an S(_N)1-type mechanism, the oxygen can effectively stabilize the resulting carbocation (CH(_3)OCH(_2)) through resonance. This stabilization significantly lowers the activation energy for the departure of the chloride leaving group, leading to a much faster reaction rate compared to chloromethyl esters. The hydrolysis of chloromethyl methyl ether is exceptionally rapid, with a reported half-life of less than a second in water at 20°C, yielding methanol (B129727), formaldehyde, and hydrochloric acid. epa.gov

In contrast, the ester group in this compound is electron-withdrawing, which tends to destabilize a developing positive charge on the adjacent carbon. This electronic difference accounts for the substantially lower reactivity of chloromethyl esters compared to chloromethyl ethers.

Data Tables

| Compound | Relative Hydrolysis Rate (Estimated) | Predominant Reaction Mechanism | Key Factors Influencing Reactivity |

|---|---|---|---|

| This compound | 1 | SN2 / SN1 (solvent dependent) | Electron-withdrawing ester group moderately destabilizes carbocation formation. |

| Chloromethyl palmitate | ~1 | SN2 / SN1 (solvent dependent) | Similar electronic and steric environment to this compound. |

| Chloromethyl methyl ether | >>1000 | SN1-like | Oxygen atom stabilizes the carbocationic transition state through resonance. osti.gov |

The following table presents estimated and reported half-lives for the hydrolysis of these compounds, further illustrating the disparity in their reactivity.

| Compound | Estimated/Reported Hydrolysis Half-life (t1/2) at 20-25°C |

|---|---|

| This compound | Minutes to hours (Estimated) |

| Chloromethyl palmitate | Minutes to hours (Estimated) |

| Chloromethyl methyl ether | < 1 second epa.gov |

Advanced Analytical Techniques for Characterization of Chloromethyl Decanoate and Its Reactions

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for chloromethyl decanoate (B1226879) is not widely available in the public domain, the expected spectral features can be reliably predicted based on the known chemical shifts and coupling constants of similar structural motifs.

In a ¹H NMR spectrum of chloromethyl decanoate, distinct signals are anticipated for the protons in different chemical environments. The chloromethyl group (Cl-CH₂-O-) protons are expected to appear as a singlet in the most downfield region of the aliphatic part of the spectrum, typically between 5.5 and 6.0 ppm, due to the deshielding effects of the adjacent oxygen and chlorine atoms. The methylene (B1212753) protons of the decanoate chain will present as a series of multiplets. The α-methylene protons (-C(=O)-CH₂-) are expected to resonate around 2.3 ppm as a triplet, influenced by the neighboring carbonyl group. The β-methylene and other methylene protons of the long alkyl chain will produce a complex series of overlapping multiplets further upfield, generally in the range of 1.2 to 1.6 ppm. The terminal methyl group (-CH₃) protons of the decanoate chain are predicted to appear as a triplet at approximately 0.9 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cl-CH₂ -O- | 5.7 | Singlet (s) |

| -C(=O)-CH₂ - | 2.3 | Triplet (t) |

| -CH₂-(CH₂)₇-CH₃ | 1.2 - 1.6 | Multiplet (m) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the carbonyl carbon (-C =O) is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the chloromethyl group (Cl-C H₂-O-) would likely appear around 70-80 ppm. The carbons of the decanoate alkyl chain will show a series of signals in the upfield region of the spectrum. The α-methylene carbon (-C(=O)-C H₂-) is anticipated to be around 34 ppm, while the other methylene carbons will resonate between 22 and 32 ppm. The terminal methyl carbon (-C H₃) is expected at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | 172 |

| Cl-C H₂-O- | 75 |

| -C(=O)-C H₂- | 34 |

| -(C H₂)₇- | 22 - 32 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the α-methylene protons and the β-methylene protons of the decanoate chain, and successively along the alkyl chain. The singlet from the chloromethyl protons would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~5.7 ppm would correlate with the carbon signal at ~75 ppm, confirming the Cl-CH₂-O- group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key expected correlations for this compound would include a cross-peak between the chloromethyl protons (~5.7 ppm) and the carbonyl carbon (~172 ppm), as well as between the α-methylene protons (~2.3 ppm) and the carbonyl carbon.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, expected in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage would likely appear as two bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed as multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A characteristic absorption for the C-Cl stretch of the chloromethyl group is expected in the range of 800-600 cm⁻¹.

In the Raman spectrum, the C-H stretching and bending modes would also be prominent. The C=O stretch is typically weaker in Raman than in IR. The C-C skeletal vibrations of the long alkyl chain would give rise to a series of bands in the fingerprint region.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1250 - 1000 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook. nih.gov The molecular ion peak ([M]⁺) would be expected at m/z 220, corresponding to the molecular weight of the C₁₁H₂₁ClO₂ isotopologue with ³⁵Cl. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 222 with an intensity of approximately one-third of the molecular ion peak is also expected, corresponding to the molecule containing ³⁷Cl.

The fragmentation of this compound in an EI-MS is expected to follow characteristic pathways for esters. A prominent fragmentation pathway would be the loss of the chloromethoxy group (-OCH₂Cl) to form the decanoyl cation ([CH₃(CH₂)₈CO]⁺) at m/z 155. Another significant fragmentation would be the McLafferty rearrangement, if applicable, which would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule. Alpha-cleavage adjacent to the carbonyl group could also occur, leading to various acylium ions. The chloromethyl cation ([CH₂Cl]⁺) would be observed at m/z 49 (for ³⁵Cl) and 51 (for ³⁷Cl).

Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

|---|---|

| 220/222 | Molecular Ion ([M]⁺) |

| 155 | [CH₃(CH₂)₈CO]⁺ |

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds and is highly suitable for this compound and its potential volatile reaction products. mdpi.comdeakin.edu.au The process involves separating compounds in a gaseous mobile phase using a capillary column, followed by detection with a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov

In a typical analysis, a sample containing this compound would be injected into a heated inlet, vaporizing the components. These components are then carried by an inert gas (like helium) through a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase lining the column. birchbiotech.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from lower to higher boiling points. nih.gov

Upon exiting the column, molecules enter the mass spectrometer's ion source, commonly an electron ionization (EI) source, where they are fragmented into characteristic patterns. nih.gov The NIST Chemistry WebBook database confirms the availability of an electron ionization mass spectrum for this compound, which serves as a reference for its identification. nist.gov This fragmentation is crucial for structural elucidation. For instance, esters typically show fragments corresponding to the loss of the alkoxy group and McLafferty rearrangements. libretexts.org Analysis of potential volatile products from reactions, such as hydrolysis or substitution, would involve identifying new peaks in the chromatogram and interpreting their mass spectra to determine their structures.

Illustrative GC-MS Parameters for Volatile Product Analysis:

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 70°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) |

| MS System | Agilent 5975C or similar |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Scan Range | 40-500 m/z |

Table 1: Hypothetical Volatile Products of this compound Reactions and Key Mass Fragments

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| Chloromethane | ~2.5 | 50, 52 (M+), 15 | Substitution reaction byproduct |

| Methanol (B129727) | ~3.1 | 32 (M+), 31, 29 | Methanolysis product |

| Decanoic acid | ~15.8 | 172 (M+), 129, 73, 60 | Hydrolysis product |

| Methyl decanoate | ~16.2 | 186 (M+), 155, 143, 87, 74 | Methanolysis product |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Products

For reaction products of this compound that are non-volatile, polar, or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. uno.eduusda.gov This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. It is particularly useful for analyzing products from reactions where this compound is used to introduce the decanoylmethyl group onto larger, less volatile molecules like pharmaceuticals or biomolecules. usda.gov

The separation is typically performed using a reversed-phase column (e.g., C18), where a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol) is used. chromatographyonline.com A gradient elution, where the proportion of organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. After separation, the column eluent is directed to an ion source, such as an electrospray ionization (ESI) source, which is well-suited for ionizing polar and non-volatile molecules from a liquid stream into the gas phase for MS analysis. uno.edu

LC-MS/MS, or tandem mass spectrometry, can provide further structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. shimadzu.co.kr This is invaluable for confirming the identity of unknown, non-volatile reaction products in a complex matrix. mdpi.com

Illustrative LC-MS Parameters for Non-Volatile Product Analysis:

| Parameter | Setting |

|---|---|

| LC System | Agilent 1290 or similar |

| Column | C18 (e.g., 150 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 15 min |

| MS System | Q-TOF or Triple Quadrupole |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | 100-1000 m/z |

Table 2: Hypothetical Non-Volatile Products from Reactions of this compound

| Compound | Expected [M+H]⁺ (m/z) | Description |

|---|---|---|

| Decanoylmethyl-glycine | 244.1856 | Product of reaction with Glycine |

| Decanoylmethyl-cysteine | 290.1577 | Product of reaction with Cysteine |

| Decanoylmethyl-paracetamol | 320.1856 | Product of reaction with Paracetamol |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. nih.gov This capability allows for the unambiguous determination of a compound's elemental formula. While conventional mass spectrometry provides a nominal mass (an integer), HRMS provides an exact mass, which can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₁H₂₁ClO₂), the exact mass can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This accurate mass measurement is invaluable for confirming the identity of the parent compound and its reaction products without relying solely on fragmentation patterns or chromatographic retention times. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve high resolution. acs.org

The difference between the experimentally measured exact mass and the theoretically calculated mass, expressed in parts per million (ppm), is used to confirm the elemental composition. A low ppm error provides high confidence in the assigned formula.

Table 3: Accurate Mass Determination of this compound by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁³⁵ClO₂ |

| Calculated Exact Mass ([M+H]⁺) | 221.1252 |

| Hypothetical Measured Mass ([M+H]⁺) | 221.1255 |

| Mass Accuracy (ppm Error) | 1.36 ppm |

Chromatographic Separation and Quantification Techniques

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC), typically equipped with a Flame Ionization Detector (FID), is a robust and widely used method for assessing the purity of volatile compounds like this compound and analyzing the composition of mixtures. birchbiotech.cominternationaloliveoil.org The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. internationaloliveoil.org

For purity assessment, a sample of this compound is analyzed under optimized chromatographic conditions to separate it from any potential impurities, such as unreacted starting materials, byproducts, or residual solvents. nih.govntnu.no The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com For more accurate quantification, an internal standard method is employed. A known amount of a standard compound, which is well-separated from all other components, is added to the sample, and the response factor of this compound relative to the internal standard is used for concentration calculations. nih.gov

Table 4: Hypothetical GC-FID Purity Analysis of a this compound Sample

| Peak ID | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 5.4 | 15,230 | 0.35% | Solvent Impurity |

| 2 | 12.1 | 21,650 | 0.50% | Unidentified Byproduct |

| 3 | 17.5 | 4,289,100 | 98.90% | This compound |

| 4 | 18.2 | 10,900 | 0.25% | Decanoic acid impurity |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. nih.gov It is particularly useful for reactions involving this compound where either the reactant or the product is not suitable for GC analysis. acs.org By taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC, one can track the disappearance of reactants and the appearance of products. acs.org

For a typical reaction, such as the substitution of the chloride in this compound by a nucleophile, HPLC can be used to quantify the concentration of both the starting material and the resulting product. A UV detector is commonly used if the compounds possess a chromophore. If not, a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed. The data obtained (peak area versus time) can be used to determine reaction kinetics, including the reaction rate and order. nih.gov

Table 5: Illustrative HPLC Data for Monitoring a Reaction of this compound

| Time (min) | This compound Conc. (mM) | Product Conc. (mM) |

|---|---|---|

| 0 | 10.00 | 0.00 |

| 10 | 7.85 | 2.15 |

| 30 | 4.98 | 5.02 |

| 60 | 2.49 | 7.51 |

| 120 | 0.62 | 9.38 |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. chromatographyonline.com This strategy can be employed to improve volatility for GC analysis, enhance detector response, or improve chromatographic separation. sigmaaldrich.comsemanticscholar.org

While this compound is amenable to direct GC analysis, its reaction products may require derivatization. Conversely, the reactive chloromethyl group in this compound itself can be targeted for derivatization to enhance its detectability in HPLC-UV or LC-MS analysis. For example, reacting this compound with a nucleophile containing a strong chromophore (like 4-nitrothiophenol) would yield a derivative with strong UV absorbance, significantly lowering its detection limit in HPLC-UV. libretexts.org

For GC analysis, derivatization of potential polar reaction products (like hydrolysis to decanoic acid) is common. Esterification of the carboxylic acid to its methyl ester (FAME) is a standard procedure that increases volatility and improves peak shape. nih.gov For alkyl halides, derivatization with reagents like 4-dimethylaminopyridine (B28879) can be used to create derivatives with enhanced ionization efficiency for LC-MS/MS analysis, allowing for trace-level detection. nih.gov

Table 6: Potential Derivatization Strategies for this compound or its Analytes

| Target Analyte | Derivatization Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| This compound | 4-Dimethylaminopyridine (DMAP) | Form a pyridinium (B92312) salt to enhance ionization | LC-MS/MS |

| This compound | Sodium thiophenolate | Introduce a UV-active moiety | HPLC-UV |

| Decanoic acid (hydrolysis product) | BF₃/Methanol | Form a volatile methyl ester | GC-MS, GC-FID |

| This compound | 1-Propanol/Pyridine | Form a propyl ester derivative | GC-MS |

Other Analytical Methods for Reaction Progress and Intermediate Detection

Advanced analytical techniques are crucial for elucidating reaction mechanisms, optimizing process parameters, and ensuring the desired product characteristics in reactions involving this compound. In-situ spectroscopy and gel permeation chromatography stand out as powerful methods for real-time monitoring of reaction progress and detailed characterization of polymeric products, respectively.

In-situ Spectroscopy for Real-time Reaction Monitoring

In the context of reactions involving this compound, such as its esterification or its use as an initiator in polymerization, in-situ spectroscopy can track the concentration changes of key functional groups. For instance, in an esterification reaction, the disappearance of the carboxylic acid's O-H band and the appearance of the ester's C-O band can be monitored in real-time. nih.gov Similarly, when this compound is used to initiate a polymerization, the consumption of the monomer can be continuously observed. spectroscopyonline.com

Research Findings:

Studies on analogous esterification reactions have demonstrated the power of in-situ FTIR spectroscopy in determining reaction kinetics. For example, the esterification of a long-chain carboxylic acid with an alcohol can be monitored by tracking the characteristic infrared absorption bands. The decrease in the intensity of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the acid (around 1710 cm⁻¹), coupled with the increase in the C=O stretching band of the newly formed ester (around 1740 cm⁻¹) and the C-O stretching band (around 1200-1100 cm⁻¹), provides a direct measure of the reaction's progress. xjtu.edu.cn

The data obtained can be used to plot concentration profiles of reactants and products over time, from which reaction rates and kinetic parameters can be derived. This information is critical for understanding the reaction mechanism and for process optimization.

Below is a representative data table illustrating the type of information that can be obtained from in-situ spectroscopic monitoring of a reaction involving a decanoate derivative.

Interactive Data Table: In-situ Spectroscopic Monitoring of a Decanoate Reaction

| Time (minutes) | Reactant A (Decanoate Derivative) Concentration (mol/L) | Product B Concentration (mol/L) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 40 | 0.52 | 0.48 |

| 50 | 0.44 | 0.56 |

| 60 | 0.37 | 0.63 |

Gel Permeation Chromatography (GPC) for Polymerization Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. shimadzu.comresearchgate.net It separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of a polymer sample. sepscience.com This is particularly relevant when this compound is used as an initiator for polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP is a controlled radical polymerization technique that can be initiated by alkyl halides, enabling the synthesis of polymers with well-defined architectures and low polydispersity. acs.org

By taking aliquots from the polymerization reaction at different time intervals and analyzing them by GPC, the evolution of the polymer's molecular weight and polydispersity index (PDI) can be tracked. This provides crucial insights into the "living" nature of the polymerization, where polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. acs.orgrsc.org

Research Findings:

In a typical controlled polymerization initiated by an alkyl halide similar to this compound, the GPC chromatograms would show a shift towards higher molecular weights as the reaction progresses. scispace.com The number-average molecular weight (Mn) should increase linearly with monomer conversion, and the polydispersity index (Mw/Mn) should remain low, typically below 1.5, which is characteristic of a controlled polymerization. rsc.org

The data gathered from GPC analysis is fundamental for understanding the polymerization kinetics and for tailoring the properties of the final polymeric material. The molecular weight and its distribution are key parameters that influence the mechanical, thermal, and rheological properties of polymers. lcms.cz

The following interactive data table provides a hypothetical yet representative example of GPC data that could be obtained from a polymerization initiated with a chloromethyl-functionalized compound.

Interactive Data Table: GPC Analysis of a Polymerization Initiated by a Chloromethyl Compound

| Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| 10 | 2,500 | 1.15 |

| 25 | 6,250 | 1.12 |

| 50 | 12,500 | 1.10 |

| 75 | 18,750 | 1.08 |

| 95 | 23,750 | 1.07 |

Theoretical and Computational Studies of Chloromethyl Decanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For chloromethyl decanoate (B1226879), DFT calculations can be employed to determine its most stable three-dimensional conformation, or molecular geometry. By optimizing the geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles.

The energetics of the molecule, including its total energy, heat of formation, and conformational energies, can also be computed with high accuracy. These calculations are crucial for understanding the stability of different isomers and conformers of chloromethyl decanoate.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | ||

| C-O (ester) | 1.34 | ||

| O-CH2 | 1.44 | ||

| CH2-Cl | 1.78 | ||

| O=C-O | 124.5 | ||

| C-O-CH2 | 116.2 | ||

| O-CH2-Cl | 110.8 | ||

| C-C-C-C (decanoate chain) | ~180 (trans) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Computational software can visualize the spatial distribution of the HOMO and LUMO, providing a clear picture of the reactive sites. It is expected that the LUMO would be localized around the carbonyl carbon and the chloromethyl group, indicating susceptibility to nucleophilic attack at these positions. The HOMO is likely distributed over the oxygen atoms and parts of the alkyl chain.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 9.60 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar ester compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone.

For any chemical reaction, the reactants must pass through a high-energy transition state before forming products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as its hydrolysis or nucleophilic substitution, computational modeling can map out the entire reaction coordinate. This includes identifying any intermediate species and calculating the activation energies for each step. For instance, in a nucleophilic attack on the carbonyl carbon, the transition state would likely involve a tetrahedral intermediate.

Many chemical reactions occur in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in several ways. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of solute-solvent interactions, though at a higher computational cost.

For this compound, considering solvation effects would be crucial for accurately modeling its reactions in solution. For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

By calculating the magnetic shielding of atomic nuclei in the presence of an external magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would involve calculating the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule.

Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, it is possible to predict its Infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR frequencies can help in identifying the characteristic absorption bands, such as the strong carbonyl (C=O) stretch and the C-O and C-Cl stretching frequencies in this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Value | Assignment |

| ¹³C NMR Chemical Shift | ~170 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Chemical Shift | ~68 ppm | Chloromethyl Carbon (CH₂Cl) |

| ¹H NMR Chemical Shift | ~5.7 ppm | Chloromethyl Protons (CH₂Cl) |

| IR Frequency | ~1740 cm⁻¹ | Carbonyl (C=O) Stretch |

| IR Frequency | ~1250 cm⁻¹ | Ester C-O Stretch |

| IR Frequency | ~700 cm⁻¹ | C-Cl Stretch |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and intermolecular interactions of molecules. For this compound, MD simulations could provide detailed insights into its structural flexibility and how it interacts with other molecules.

In a typical MD simulation protocol for a molecule like this compound, a force field would be selected to define the potential energy of the system. This force field would include parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would then solve Newton's equations of motion for each atom in the system, allowing the molecule's trajectory to be traced over time. From this trajectory, various properties can be analyzed.

Conformational Analysis:

Intermolecular Interactions:

MD simulations can also elucidate the nature of intermolecular interactions between this compound molecules or with solvent molecules. The primary interaction types would likely be:

Van der Waals forces: Dominant interactions arising from the large, non-polar decanoate tail.

Dipole-dipole interactions: Resulting from the polar ester and chloromethyl groups.

Simulations could quantify the strength and geometry of these interactions, providing a molecular-level understanding of the compound's bulk properties, such as its boiling point and solubility. For instance, simulations could model how this compound molecules pack in a condensed phase, highlighting the importance of chain alignment to maximize van der Waals contacts.

A hypothetical data table summarizing potential findings from a molecular dynamics simulation is presented below. Please note this is illustrative due to the absence of specific research data.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Dominant Conformation (in vacuum) | Extended alkyl chain | Minimization of steric hindrance |

| Key Intermolecular Interaction | Van der Waals forces | Governs packing and bulk properties |

| Average End-to-End Distance | ~12-14 Å | Indicates the degree of chain extension |

| Radial Distribution Function Peak (C-C) | ~4.0 Å | Represents average intermolecular spacing |

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a suite of tools to investigate the relationship between the molecular structure of this compound and its chemical reactivity. These methods can provide insights into reaction mechanisms and predict reactivity patterns.

Quantum Mechanical Calculations:

Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure of this compound. From these calculations, several key descriptors of reactivity can be obtained:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. For this compound, it would likely show electronegative regions around the oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, electropositive regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the ester oxygen and chlorine atoms, while the LUMO would be associated with the C-Cl antibonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and bond strengths. This could reveal the partial atomic charges on each atom, confirming the polarity of the C-Cl and C=O bonds.

Reaction Mechanism Studies: